Xerulin

Description

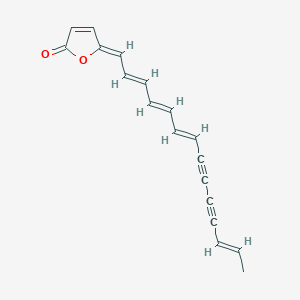

Structure

3D Structure

Properties

CAS No. |

132971-61-0 |

|---|---|

Molecular Formula |

C18H14O2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

(5Z)-5-[(2E,4E,6E,12E)-tetradeca-2,4,6,12-tetraen-8,10-diynylidene]furan-2-one |

InChI |

InChI=1S/C18H14O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h2-3,8-16H,1H3/b3-2+,9-8+,11-10+,13-12+,17-14- |

InChI Key |

NVTZKVXKAGVWNW-KKNDAJMBSA-N |

SMILES |

CC=CC#CC#CC=CC=CC=CC=C1C=CC(=O)O1 |

Isomeric SMILES |

C/C=C/C#CC#C/C=C/C=C/C=C/C=C\1/C=CC(=O)O1 |

Canonical SMILES |

CC=CC#CC#CC=CC=CC=CC=C1C=CC(=O)O1 |

Synonyms |

Xerulin |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Regulation

Biological Sources and Taxonomic Considerations

Xerulin is a secondary metabolite produced by certain fungi within the phylum Basidiomycota. The primary producers identified belong to the genera Oudemansiella and Xerula.

Oudemansiella melanotricha and Xerula Species as Producer Organisms

Oudemansiella melanotricha has been specifically identified as a source of xerulin, along with related compounds such as dihydroxerulin (B1198504) and xerulinic acid. jst.go.jplookchem.com These compounds were isolated and their structures elucidated from cultures of this species. jst.go.jplookchem.com The genera Oudemansiella and Xerula are part of the Physalacriaceae family within the Agaricomycetes, a class of Basidiomycota. researchgate.netresearchgate.netmdpi.comdntb.gov.ua

Biodiversity and Strain-Specific Production Profiles within Basidiomycota

The phylum Basidiomycota is a vast and diverse group of fungi. researchgate.netwikipedia.org While Oudemansiella and Xerula species are known producers of xerulin and related acetylenic lactones, the production of secondary metabolites, including xerulin, can vary significantly between different species and even strains within the same species. researchgate.netmdpi.commdpi.com This strain-specific variation in production profiles is a common phenomenon in fungi and is influenced by genetic makeup, environmental conditions, and cultivation methods. mdpi.comuni-giessen.de Exploring the biodiversity within oudemansielloid/xeruloid taxa and other Basidiomycota could reveal additional sources of xerulin or novel related compounds. researchgate.netresearchgate.netmdpi.comdntb.gov.uaresearchgate.netnih.gov

Precursor Incorporation and Pathway Elucidation

Studies on the biosynthesis of polyacetylenes, the class of compounds to which xerulin belongs, have indicated their derivation from common biological precursors. nih.gov

Derivation from Fatty Acid and Polyketide Biosynthetic Precursors

Research suggests that the majority of polyacetylenic compounds are derived from fatty acid and polyketide biosynthetic precursors. nih.gov Fatty acid biosynthesis involves the iterative elongation of an acyl primer, typically acetyl-CoA, with malonyl-CoA extender units. nih.govresearchgate.netimperial.ac.uk Polyketide biosynthesis similarly involves successive Claisen condensations between a malonate derivative and an acyl thioester, catalyzed by polyketide synthases (PKSs). nih.govmdpi.com The structural features of xerulin, particularly its polyacetylene backbone and lactone ring, are consistent with assembly from such precursors.

Identification of Key Enzymatic Transformations and Intermediates

While the complete enzymatic pathway for xerulin biosynthesis is not exhaustively detailed in the provided information, the derivation from fatty acid and polyketide precursors implies the involvement of enzymes characteristic of these pathways. These would include polyketide synthases (PKSs) and potentially fatty acid synthases (FASs), along with various tailoring enzymes such as desaturases and acetylenases responsible for introducing the characteristic triple bonds. nih.govmdpi.com The formation of the furanone ring, a γ-alkylidenebutenolide structure, also involves specific cyclization or lactonization steps. jst.go.jplookchem.com Dihydroxerulin and xerulinic acid have been identified as related compounds, suggesting they may be intermediates or shunt products in the xerulin biosynthetic pathway. jst.go.jplookchem.comresearchgate.net

Molecular Genetics of Xerulin Biosynthesis

The biosynthesis of secondary metabolites in fungi is controlled by gene clusters, where genes encoding the necessary enzymes and regulatory proteins are often located in close proximity on the chromosome. While specific genes for xerulin biosynthesis were not explicitly identified in the provided search results, the biosynthesis of polyketides and other secondary metabolites is known to be governed by such gene clusters. nih.gov The regulation of these pathways involves complex interactions between environmental signals, intracellular signaling molecules, and transcription factors that control gene expression. nih.govfrontiersin.orgwikipedia.orglumenlearning.comyoutube.com Understanding the molecular genetics of xerulin biosynthesis would involve identifying the gene cluster, characterizing the functions of the encoded enzymes, and elucidating the regulatory mechanisms that govern their expression. Research into the genetic regulation of biosynthetic pathways in other fungi, such as the glucosinolate pathway in plants or tryptophan biosynthesis in bacteria, provides models for how such systems are controlled. nih.govfrontiersin.orglumenlearning.comyoutube.com

Identification and Characterization of Biosynthetic Gene Clusters

Biosynthetic gene clusters (BGCs) are genomic regions where genes encoding enzymes and regulatory proteins involved in the production of a specific secondary metabolite are physically linked. mdpi.comnih.govnih.gov This clustering facilitates their co-expression and coordinated regulation. mdpi.com Identifying and characterizing these BGCs is a crucial step in understanding the biosynthesis of fungal secondary metabolites.

While specific details regarding the identified and characterized BGC solely responsible for Xerulin biosynthesis in Xerula melanotricha were not extensively detailed in the search results, research on other fungal secondary metabolites provides a framework for how such clusters are investigated. For instance, studies on other fungal metabolites, such as aflatoxin and sterigmatocystin, have revealed BGCs containing numerous genes arranged over significant genomic regions, encoding the necessary biosynthetic enzymes. nih.gov The presence of BGCs is a common feature in filamentous fungi producing diverse secondary metabolites. researchgate.netmdpi.comnih.gov

The identification of potential BGCs often involves genomic sequencing and bioinformatics tools that scan for clustered genes encoding enzymes typically found in secondary metabolic pathways, such as polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and terpene synthases. researchgate.netmdpi.comnih.govfrontiersin.org Once potential BGCs are identified, their association with the production of a specific metabolite like Xerulin can be investigated through genetic manipulation techniques, such as gene deletion or overexpression, and heterologous expression of the cluster in a suitable host organism. nih.govrsc.org

Transcriptional and Post-Translational Regulatory Mechanisms

The expression of genes within fungal BGCs is subject to intricate regulatory mechanisms at both the transcriptional and post-translational levels. Transcriptional regulation ensures that the genes are expressed at the appropriate time and under specific environmental conditions, allowing for the controlled production of secondary metabolites. nih.gov

Transcriptional control involves various regulatory elements, including pathway-specific transcription factors and broader regulatory complexes. nih.gov Pathway-specific transcription factors are often encoded within the BGCs themselves and are essential for activating the expression of the biosynthetic genes. nih.gov Additionally, global regulators and complexes, such as the Velvet complex, can influence the expression of multiple BGCs, often linking secondary metabolism to developmental processes and environmental cues like light. nih.gov

Post-translational modifications (PTMs) further regulate the activity and function of the enzymes involved in Xerulin biosynthesis after they have been translated. wikipedia.orgnih.govthermofisher.com PTMs are covalent alterations to proteins that can affect their conformation, localization, stability, and interaction with other molecules. nih.govthermofisher.commdpi.com Common PTMs include phosphorylation, glycosylation, ubiquitination, and acetylation, among many others. nih.govthermofisher.com While specific post-translational modifications affecting Xerulin biosynthetic enzymes were not detailed in the search results, PTMs are known to play crucial roles in regulating metabolic pathways in general. nih.govmdpi.com For example, phosphorylation is a widespread regulatory mechanism controlling enzyme activity in various cellular processes, including metabolic signaling. nih.gov

Understanding these regulatory layers is critical for manipulating fungal strains to enhance or alter secondary metabolite production.

Advanced Methodologies in Biosynthetic Pathway Analysis

Advanced methodologies are indispensable for dissecting the complexities of secondary metabolite biosynthetic pathways, including that of Xerulin. These approaches provide detailed insights into the intermediates, enzymatic steps, and regulatory networks involved.

Stable Isotope Labeling and Tracing Experiments

Stable isotope labeling and tracing experiments are powerful tools used to elucidate metabolic pathways by tracking the fate of labeled atoms from a precursor molecule through the biosynthetic route. researchgate.netslu.semdpi.comspringernature.comtse-systems.comnih.gov This technique involves growing the producing organism in the presence of a substrate enriched with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). researchgate.netslu.semdpi.com By analyzing the distribution of the isotopic label in the final product and any detectable intermediates using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can infer the sequence of enzymatic reactions and the origin of different parts of the molecule. researchgate.netnih.govslu.semdpi.comnih.gov

Historically, radioactive isotopes like ¹⁴C and ³H were used, but stable isotopes, particularly ¹³C, offer advantages as they can be analyzed by NMR without chemical degradation to locate the label. slu.se ¹³C-labeled glucose is a common tracer as glucose is a key compound in central metabolic pathways that provide precursors for secondary metabolism. slu.se

While direct application of stable isotope tracing specifically for Xerulin biosynthesis was not extensively detailed in the search results, this methodology has been successfully applied to study the biosynthesis of other fungal secondary metabolites. For instance, stable isotope labeling combined with LC-HRMS/MS has been used to characterize novel hybrid polyketides and track the incorporation of precursors like phenylalanine into other fungal metabolites. researchgate.netnih.gov

Interactive Table 1: Examples of Stable Isotopes Used in Biosynthetic Pathway Analysis

| Isotope | Common Applications in Tracing | Detection Methods |

| Carbon-13 (¹³C) | Tracing carbon backbone origin and rearrangements | NMR, Mass Spectrometry (MS) |

| Nitrogen-15 (¹⁵N) | Tracing nitrogen incorporation into amino acids and alkaloids | Mass Spectrometry (MS) |

| Deuterium (²H) | Tracing hydrogen incorporation and exchange | NMR, Mass Spectrometry (MS) |

| Oxygen-18 (¹⁸O) | Tracing oxygen incorporation | Mass Spectrometry (MS) |

-Omics Technologies (Genomics, Transcriptomics, Proteomics) in Fungal Metabolism Research

The advent of high-throughput -omics technologies has revolutionized the study of fungal metabolism and secondary metabolite biosynthesis. mdpi.comnih.govbohrium.comrsc.org Genomics, transcriptomics, and proteomics provide complementary layers of information that, when integrated, offer a comprehensive view of the biological processes underlying metabolite production. nih.govbohrium.comrsc.org

Genomics: Genomic sequencing allows for the identification of the complete set of genes in a fungal organism, including potential BGCs. mdpi.comnih.govbohrium.com Bioinformatic tools are used to predict and annotate BGCs based on the presence of characteristic enzymes and genetic organization. mdpi.comfrontiersin.orgbohrium.com Comparative genomics can reveal the evolutionary history of BGCs and identify genes that may be involved in the biosynthesis of specific metabolites like Xerulin by comparing the genomes of producing and non-producing strains. nih.gov

Transcriptomics: Transcriptomic analysis measures the expression levels of all genes in a fungal sample under specific conditions. mdpi.comnih.govbohrium.comrsc.org By comparing the transcriptome of a Xerulin-producing culture with a non-producing culture or with cultures grown under different conditions that affect Xerulin production, researchers can identify genes that are upregulated or downregulated in correlation with metabolite production. nih.govrsc.org This helps in identifying genes within the BGC and potential regulatory genes outside the cluster. nih.gov Techniques like RNA sequencing (RNA-Seq) provide detailed information on gene expression profiles. nih.gov

Proteomics: Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions. mdpi.comnih.govbohrium.comrsc.org By analyzing the proteome of Xerula melanotricha, researchers can identify the enzymes that are actively produced during Xerulin biosynthesis. nih.govrsc.org This can validate the involvement of genes identified through genomic and transcriptomic analyses and provide insights into the functional state of the biosynthetic machinery. nih.govrsc.org Mass spectrometry-based proteomics is commonly used for protein identification and quantification. nih.gov

Integrating data from these -omics approaches provides a holistic understanding of the complex interplay between genes, transcripts, and proteins that govern Xerulin biosynthesis. nih.govbohrium.comrsc.org This integrated approach can lead to the identification of novel biosynthetic genes, regulatory elements, and potential targets for metabolic engineering to optimize Xerulin production.

Interactive Table 2: -Omics Technologies in Fungal Metabolism Research

| -Omics Technology | Level of Study | Key Information Provided | Common Applications |

| Genomics | DNA (Genetic Potential) | Identification of genes and biosynthetic gene clusters (BGCs) | Genome mining for BGCs, comparative genomics |

| Transcriptomics | RNA (Gene Expression) | Measurement of gene expression levels | Identifying co-expressed genes, regulatory networks |

| Proteomics | Proteins (Functional Output) | Identification and quantification of proteins, PTMs | Validating gene function, studying enzymatic machinery |

Molecular Mechanism of Action

Biochemical Target Identification and Functional Pathway Disruption

Research indicates that Xerulin and its derivative, dihydroxerulin (B1198504), exert their inhibitory effects by targeting specific enzymes in the cholesterol biosynthesis pathway. The primary target identified is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. chempedia.infonih.gov This enzyme is a critical regulatory point in the mevalonate (B85504) pathway, catalyzing the conversion of HMG-CoA to mevalonate. wikipedia.orgbiorxiv.orgnih.gov

Specific Inhibition of Cholesterol Biosynthesis Pathway Components

Xerulin and dihydroxerulin have been shown to inhibit cholesterol biosynthesis in human cells, such as HeLa S3 cells, with notable efficacy. nih.govnih.gov This inhibition is attributed to their activity against HMG-CoA reductase. nih.gov While HMG-CoA reductase is the primary identified target, the complexity of the cholesterol biosynthesis pathway, which involves over 20 enzymatic steps, suggests potential for modulation at other points as well. nih.govembopress.org However, current research predominantly highlights the impact on HMG-CoA reductase activity.

Delineation of Affected Enzymatic Steps (e.g., prior to mevalonate incorporation)

Experimental evidence, particularly through the use of radiolabeled precursors, has been crucial in delineating the affected enzymatic steps. The inhibition of [14C]-acetate incorporation into cholesterol, coupled with the lack of inhibition of [14C]-mevalonate incorporation, indicates that Xerulin interferes with the pathway at a point before the formation of mevalonate. nih.gov This specifically implicates enzymes acting on substrates upstream of mevalonate, with HMG-CoA reductase being the rate-limiting enzyme responsible for the conversion of HMG-CoA to mevalonate. wikipedia.orgbiorxiv.orgnih.gov

The cholesterol biosynthesis pathway begins with acetyl-CoA, which is converted to acetoacetyl-CoA and then to HMG-CoA. nih.govfrontiersin.org HMG-CoA reductase then catalyzes the reduction of HMG-CoA to mevalonate. wikipedia.orgbiorxiv.orgnih.gov The observation that mevalonate incorporation is not inhibited by Xerulin confirms that the compound's primary effect is upstream of this intermediate, directly impacting the activity of HMG-CoA reductase or potentially enzymes involved in the synthesis of HMG-CoA itself, although the former is the most well-established target.

Structural Basis of Enzyme-Ligand Interaction

The interaction between Xerulin and its target enzyme, HMG-CoA reductase, is fundamental to its inhibitory activity. Understanding the structural basis of this interaction provides insights into the binding characteristics and mode of inhibition.

Characterization of Binding Sites and Modes of Inhibition

HMG-CoA reductase is an enzyme anchored in the endoplasmic reticulum membrane, with its catalytic domain extending into the cytosol. wikipedia.orgnih.govnih.gov The active site of HMG-CoA reductase, where the substrate HMG-CoA binds, is located within this catalytic domain. wikipedia.orgnih.gov This active site is a complex cavity formed by residues from two different subunits in the dimeric form of the enzyme. nih.govnih.gov It contains distinct binding subsites for HMG, CoA, and NADPH, the necessary cofactor for the reduction reaction. nih.gov

Statins, well-known inhibitors of HMG-CoA reductase, are competitive inhibitors that bind to the HMG-binding pocket within the active site, mimicking the HMG-CoA substrate. biorxiv.orgmdpi.com While detailed structural studies specifically on Xerulin binding to HMG-CoA reductase are less extensively documented compared to statins, the observed inhibition of HMG-CoA reductase activity suggests that Xerulin likely interacts with the enzyme's active site. The competitive nature of inhibition, if established through kinetic studies, would further support binding to the substrate-binding site. The active site of human HMG-CoA reductase involves residues such as GLU559, SER565, ARG590, SER684, ASP690, LYS691, LYS735, and ASN755, which are crucial for catalysis and substrate binding. nih.govmdpi.com

Quantitative Analysis of Molecular Recognition and Affinity

Quantitative analysis of the interaction between Xerulin and HMG-CoA reductase typically involves determining parameters such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). These values provide a measure of the affinity of Xerulin for the enzyme and the concentration required to achieve a certain level of inhibition.

Further research employing techniques such as surface plasmon resonance, isothermal titration calorimetry, or detailed enzyme kinetics with purified HMG-CoA reductase would be necessary to provide a more precise quantitative analysis of the molecular recognition and binding affinity of Xerulin to its target enzyme.

Downstream Biochemical and Cellular Consequences

The primary downstream consequence of Xerulin-mediated inhibition of HMG-CoA reductase is the reduction in the production of mevalonate and subsequent intermediates in the cholesterol biosynthesis pathway. This leads to a decrease in intracellular cholesterol levels. Cholesterol is essential for various cellular functions, including membrane integrity, steroid hormone synthesis, and protein prenylation. nih.govnih.govmdpi.com

A reduction in cholesterol levels can trigger regulatory mechanisms aimed at restoring homeostasis. One key mechanism involves the sterol regulatory element-binding proteins (SREBPs), particularly SREBP-2, which are transcription factors that regulate the expression of genes involved in cholesterol synthesis and uptake, including HMG-CoA reductase and the LDL receptor. wikipedia.orgfrontiersin.orgelifesciences.org Inhibition of HMG-CoA reductase by compounds like statins leads to the activation of SREBP-2, which increases the transcription of genes in the cholesterol synthesis pathway and upregulates LDL receptor expression to enhance cholesterol uptake from the bloodstream. wikipedia.orgfrontiersin.org It is likely that Xerulin's inhibition of HMG-CoA reductase would similarly lead to the activation of the SREBP pathway as a compensatory mechanism.

Beyond cholesterol itself, the mevalonate pathway produces important non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These isoprenoids are crucial for the prenylation of various proteins, including small GTPases like Ras and Rho, which are involved in cell signaling, growth, and differentiation. nih.gov Inhibition of the mevalonate pathway upstream of FPP and GGPP synthesis can therefore affect protein prenylation and downstream signaling pathways. While the direct impact of Xerulin on isoprenoid synthesis and protein prenylation has not been explicitly detailed in the provided search results, it is a potential downstream consequence of HMG-CoA reductase inhibition.

Cellular consequences of reduced cholesterol synthesis can include alterations in membrane composition and function. Cholesterol plays a significant role in maintaining membrane fluidity and the formation of lipid rafts, which are involved in various cellular processes, including signal transduction and protein trafficking. mdpi.com Changes in cholesterol levels can therefore impact these processes.

Furthermore, the mevalonate pathway and its products have been implicated in cell proliferation and survival, particularly in the context of cancer. mdpi.com Inhibiting this pathway can have antiproliferative effects. Xerulinic acid, a related compound, has shown cytotoxicity in addition to inhibiting cholesterol biosynthesis. nih.govnih.gov While the provided information focuses on the biochemical mechanism, the reduction in essential lipids and isoprenoids due to Xerulin's action can ultimately influence cell cycle progression, apoptosis, and other cellular behaviors.

Data Table: Inhibition of Cholesterol Biosynthesis by Xerulin and Dihydroxerulin

| Compound | Cell Line | Inhibition Target | ID50 (µg/mL) |

| Xerulin | HeLa S3 | Cholesterol Biosynthesis | 1 |

| Dihydroxerulin | HeLa S3 | Cholesterol Biosynthesis | 1 |

Note: ID50 represents the concentration required for 50% inhibition of [14C]-acetate incorporation into cholesterol. nih.govnih.gov

Modulation of Lipid Metabolism and Homeostasis

Xerulin has been shown to inhibit cholesterol biosynthesis in cells. annualreviews.org Cholesterol homeostasis is crucial for various cellular functions, including membrane integrity and signaling pathways. mdpi.comnih.gov Dysregulation of lipid homeostasis can lead to various pathological conditions. frontiersin.orgmdpi.com

Research indicates that Xerulin's effect on lipid metabolism is linked to the inhibition of key enzymes involved in the biosynthetic pathways. While the precise targets are still under investigation, studies on similar compounds and lipid metabolism inhibitors suggest potential interactions with enzymes like fatty acid synthase (FAS) or those involved in cholesterol synthesis like HMG-CoA reductase. chempedia.infomdpi.com Fatty acid synthesis is a fundamental process creating fatty acids from acetyl-CoA, with FAS playing a central role. mdpi.comwikipedia.org Inhibition of FAS can impact cellular fatty acid levels and subsequently affect lipid accumulation and cell behavior. mdpi.comnih.gov

Data from studies investigating the impact of inhibiting key enzymes in lipid synthesis highlight their significant role in modulating cellular lipid profiles. For instance, studies on FAS inhibitors demonstrate a reduction in fatty acid synthesis and altered lipid accumulation in cells. mdpi.comnih.gov

Table 1: Impact of Inhibiting Key Lipid Synthesis Enzymes

| Enzyme Targeted | Effect on Lipid Synthesis | Cellular Outcome | Reference |

| Fatty Acid Synthase (FAS) | Decreased Fatty Acid Synthesis | Reduced Lipid Accumulation, Altered Cell Behavior | mdpi.comnih.gov |

| HMG-CoA Reductase | Decreased Cholesterol Synthesis | Reduced Cellular Cholesterol Levels | chempedia.info |

These findings provide a framework for understanding how Xerulin, as an inhibitor of cholesterol biosynthesis, could exert its effects by targeting similar enzymatic steps, thereby modulating lipid metabolism and homeostasis.

Investigation of Cellular Signaling Pathways Influenced by Target Inhibition

The inhibition of lipid metabolic pathways by compounds like Xerulin can influence various cellular signaling cascades. Lipid molecules themselves act as signaling molecules and are integral components of cell membranes, which house numerous receptors and signaling proteins. frontiersin.orgmdpi.com

While specific research detailing Xerulin's direct impact on cellular signaling pathways is limited, the known consequences of disrupting lipid metabolism provide insights. For example, alterations in fatty acid or cholesterol levels due to enzyme inhibition can affect membrane fluidity and the localization and activity of membrane-bound signaling proteins. mdpi.comnih.gov Furthermore, changes in lipid metabolite concentrations can directly modulate pathways sensitive to these molecules. elifesciences.orge-dmj.org

Studies on other metabolic inhibitors have shown effects on pathways such as the AMPK pathway, which is involved in energy homeostasis and lipid metabolism regulation, and potentially pathways related to cell growth and survival that are influenced by lipid availability and signaling. mdpi.comresearchgate.net The mTORC1 pathway, for instance, plays a role in regulating lipid metabolism, and its activity can be influenced by cellular lipid status. embopress.org

Further research is needed to specifically delineate the cellular signaling pathways modulated by Xerulin's inhibition of cholesterol biosynthesis and its broader effects on lipid metabolism.

Synthetic Chemistry and Analogue Development

Retrosynthetic Strategies and Methodological Development

Retrosynthetic analysis of xerulin typically focuses on disconnecting the highly conjugated carbon chain and the butenolide core. Key disconnections often involve carbon-carbon bond formations, particularly those that can be achieved stereoselectively. Methodological developments in this area have centered on efficient coupling reactions, stereoselective construction of double and triple bonds, and the formation of the γ-butenolide ring. acs.orgacs.orgresearchgate.net Approaches have utilized metal-catalyzed cross-coupling reactions, Wittig reactions, and lactonization strategies. acs.orgacs.orglookchem.comthieme-connect.com The synthesis of appropriate building blocks, such as functionalized alkynes, alkenes, and butenolide precursors, is crucial to these strategies. acs.orgacs.orgresearchgate.net

Total Synthesis of Xerulin

Several total syntheses of xerulin have been reported, employing different convergent and stereoselective approaches.

Stereoselective Approaches to Enantiomerically Pure Xerulin

Achieving high stereoselectivity is a significant challenge in xerulin synthesis due to the presence of multiple double bonds with defined (E) or (Z) configurations. acs.orgacs.org Stereoselective approaches have focused on controlling the geometry of these double bonds during their formation. Methods such as stereoselective Wittig reactions and carefully controlled metal-catalyzed couplings have been employed to ensure the correct configuration of the polyene chain and the exocyclic double bond of the butenolide. lookchem.comthieme-connect.com One reported synthesis achieved >96% stereoselectivity in the formation of xerulin. acs.orgacs.orgnih.gov

Palladium-Catalyzed Cross-Coupling and Lactonization Strategies

Palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling and Negishi coupling, have been central to the construction of the conjugated polyenynyl system of xerulin. acs.orgacs.orgacs.orgacs.org These reactions allow for the formation of carbon-carbon bonds between sp² and sp centers under relatively mild conditions. acs.orgacs.org Additionally, palladium-catalyzed tandem procedures involving cross-coupling and lactonization have been developed for the efficient construction of the γ-alkylidenebutenolide core. acs.orgacs.org This tandem approach allows for the simultaneous formation of a carbon-carbon bond and the cyclization to form the lactone ring, enhancing synthetic efficiency. acs.orgacs.org

Synthesis of Xerulin Derivatives and Structural Analogues

The synthesis of xerulin derivatives and structural analogues has been undertaken to explore the relationship between structure and biological activity, as well as to potentially identify compounds with improved properties. researchgate.netnih.gov These syntheses often utilize similar strategies and methodologies developed for the total synthesis of xerulin, with modifications to introduce different substituents or alter the conjugated system.

Stereoselective Synthesis of Dihydro-Xerulin and Xerulinic Acid

Dihydro-xerulin and xerulinic acid are naturally occurring analogues of xerulin, also isolated from Xerula melanotricha. lookchem.com Dihydro-xerulin differs from xerulin by the saturation of one of the double bonds in the polyene chain, while xerulinic acid has a carboxylic acid group instead of a methyl group at one terminus of the chain. lookchem.com Stereoselective syntheses of both dihydro-xerulin and xerulinic acid have been reported. researchgate.netnih.govjst.go.jp These syntheses often involve convergent routes and stereocontrolled coupling reactions to establish the correct geometry of the remaining double bonds and the butenolide moiety. researchgate.netnih.govresearchgate.net For instance, stereoselective synthesis of dihydroxerulin (B1198504) has been achieved through a convergent approach involving a Wittig reaction. researchgate.netcapes.gov.br Xerulinic acid has also been synthesized stereoselectively using a convergent approach. researchgate.netnih.govcolab.wsnih.gov

Here is a table summarizing some key aspects of reported syntheses:

| Compound | Key Reactions | Stereoselectivity | Overall Yield (Longest Linear Sequence) | Reference |

| Xerulin | Pd-catalyzed cross-coupling, Lactonization, Wittig | >96% | 30% (5 steps) | acs.orgacs.orgnih.gov |

| Dihydro-Xerulin | Wittig reaction, Stille coupling, Lactonization | Stereocontrolled | Not specified in snippet | researchgate.netcapes.gov.br |

| Xerulinic Acid | Stille coupling, Pd-catalyzed coupling, Deprotection | Stereoselective | Not specified in snippet | researchgate.netnih.gov |

Design and Preparation of Structural Variants for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for identifying the key structural features of Xerulin responsible for its biological activity and for guiding the design of more potent or selective analogues georgiasouthern.edursc.orgnih.govliverpool.ac.uknih.gov. The design of structural variants typically involves modifying different parts of the Xerulin molecule, such as the polyacetylene chain length and geometry, the substituents on the γ-alkylidenebutenolide ring, and the stereochemistry of the double bonds.

The preparation of these analogues requires versatile synthetic routes that allow for systematic structural modifications. For instance, variations in the polyacetylene chain can be introduced by employing different alkynes or enynes in coupling reactions during the synthesis. Modifications to the butenolide core might involve altering the starting materials or reaction conditions used in its formation. SAR studies on γ-alkylidenebutenolides in general have shown that the substitution pattern can significantly impact biological activities researchgate.netscispace.com.

While specific detailed data tables on Xerulin analogue SAR were not extensively found in the search results, the general approach involves synthesizing a series of compounds with planned structural differences and then evaluating their biological activity in relevant assays. The correlation between structural changes and observed activity provides insights into the essential pharmacophore of Xerulin.

Development of Novel Methodologies for γ-Alkylidenebutenolide Core Synthesis

The γ-alkylidenebutenolide core is a common structural motif in many natural products with diverse biological activities researchgate.netindiascienceandtechnology.gov.inwixsite.comnih.gov. Efficient and stereoselective synthesis of this core is a key aspect of Xerulin total synthesis and analogue development. Several methodologies have been explored for the construction of this challenging moiety.

One approach involves the stereoselective vinylogous aldol (B89426) reaction of butenolides researchgate.netnih.gov. Novel routes have been developed, including those starting from commercially available materials like 6-aminopenicillanic acid researchgate.net. Another method utilizes a tandem cross-coupling/oxa-Michael addition/dehydrogenation process catalyzed by rhodium, starting from simple vinyl carboxylic acids and alkenes rsc.org. Palladium-catalyzed cyclization reactions have also been employed for the formation of Z-γ-alkylidenebutenolides indiascienceandtechnology.gov.in.

The stereochemistry of the exocyclic double bond in γ-alkylidenebutenolides is critical for their biological activity researchgate.net. Methods have been developed to control this stereochemistry, for example, using Ru-based thermal isomerization or photo-isomerization to access E-isomers, and Pd-Au or Pd-Cu bimetallic cascade cyclizations for Z-isomers indiascienceandtechnology.gov.in.

Data on the efficiency and stereoselectivity of different methodologies for γ-alkylidenebutenolide synthesis are often reported in terms of yield and the ratio of E/Z isomers.

| Methodology | Key Reactants | Catalyst(s) | Stereoselectivity (E/Z Ratio) | Typical Yield (%) | Reference |

| Vinylogous Aldol Reaction | Unactivated butenolide | Not specified | Not specified | Not specified | nih.gov |

| Vinylogous Aldol Reaction from 6-Aminopenicillanic Acid | 6-Aminopenicillanic acid | Not specified | 1.1:1.0 to 1.0:1.0 | Not specified | researchgate.net |

| Tandem Cross-Coupling/Oxa-Michael Addition/Dehydrogenation | Vinyl carboxylic acids, alkenes | Rhodium | Not specified | Wide range | rsc.org |

| Bimetallic Cascade Cyclization | Ene-yne | Pd-Au or Pd-Cu | Z-isomers | Not specified | indiascienceandtechnology.gov.in |

| Thermal or Photo-Isomerization of Z-isomers | Z-γ-alkylidenebutenolides | Ru or Light | E-isomers | Not specified | indiascienceandtechnology.gov.in |

| Ir-catalyzed vinylogous aldol-type condensation | N,N-dimethyl arylformamides, silyloxyfuran | Iridium | E/Z isomers (separable) | Not specified | sioc-journal.cn |

These advancements highlight the ongoing efforts to develop more efficient, selective, and versatile routes to the γ-alkylidenebutenolide core.

Innovations in Synthetic Organic Methodologies Applicable to Polyacetylenes

The polyacetylene chain in Xerulin is another key structural feature that contributes to its biological profile. The synthesis of polyacetylenes, particularly with defined chain lengths and stereochemistry, requires specialized synthetic methodologies.

Polyacetylenes can be synthesized through various methods, including catalytic and non-catalytic polymerization of acetylene (B1199291) monomers or from precursor polymers rsc.orgwikipedia.org. Ziegler-Natta and Luttinger catalysts are commonly used in the catalytic polymerization of acetylene rsc.orgwikipedia.org. Ring-opening metathesis polymerization (ROMP) of cyclooctatetraene (B1213319) is another route to polyacetylene wikipedia.org.

Innovations in polyacetylene synthesis relevant to compounds like Xerulin focus on achieving control over chain length, stereochemistry (cis/trans), and incorporating specific functional groups.

Development of Novel Synthon Equivalents and Reagents

In organic synthesis, synthons are idealized structural units that represent synthetic equivalents, which are the actual commercially available or easily prepared compounds used in a reaction wikipedia.orgchemeurope.comsathyabama.ac.inksu.edu.sa. The development of novel synthon equivalents and reagents is crucial for facilitating the construction of complex molecules like Xerulin.

For the polyacetylene portion of Xerulin, novel synthons that allow for the controlled introduction of the conjugated triple and double bonds are of interest. In the stereoselective synthesis of Xerulin, (E)-iodobromoethylene has been reported as a novel two-carbon synthon used in a Pd-catalyzed cross-coupling reaction nih.gov. This highlights how the design of specific, often unconventional, synthons can enable efficient and stereocontrolled assembly of complex carbon chains.

The development of new reagents often goes hand-in-hand with novel methodologies. For instance, the catalysts used in controlled polymerization or specific coupling reactions can be considered novel reagents that enable the formation of the polyacetylene backbone with desired characteristics.

Enhancements in Reaction Efficiency and Selectivity

Improving reaction efficiency and selectivity is a continuous goal in synthetic organic chemistry. For the synthesis of polyacetylenes, this involves developing methods that provide high yields, minimize side products, and control the stereochemistry of the double bonds.

Palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, are frequently used to construct conjugated systems like those found in Xerulin's polyacetylene chain. Enhancements in these reactions can involve optimizing catalyst systems, ligands, and reaction conditions to improve efficiency and selectivity nih.gov.

Stereoselective synthesis is particularly important for natural products like Xerulin, where specific geometric isomers are often responsible for the biological activity nih.govresearchgate.net. Methods that allow for the controlled formation of either cis or trans double bonds in the polyacetylene chain are highly valuable. Achieving high stereoselectivity in the formation of the γ-alkylidenebutenolide exocyclic double bond is also critical researchgate.net.

The development of energy-efficient synthesis methods and the use of more sustainable catalysts and solvents are also growing areas of innovation in organic synthesis applicable to complex molecules nsf.gov.

Structural Biology of Xerulin and Associated Macromolecules

High-Resolution Structural Elucidation of Xerulin

The high-resolution structural elucidation of small molecules like xerulin typically relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often complemented by infrared (IR) spectroscopy and, when possible, X-ray crystallography of the pure compound currenta.denih.govmit.edu. These methods provide detailed information about the molecular formula, connectivity of atoms, functional groups, and stereochemistry nih.govmit.edu.

Xerulin has a molecular formula of C₁₈H₁₄O₂ and a molecular weight of 262.3 g/mol nih.gov. Its structure contains a furan-2-one ring and a long hydrocarbon chain with multiple double and triple bonds annualreviews.orgnih.gov. The specific arrangement of these unsaturations and the lactone ring are key features of its structure annualreviews.org.

While general methods for structural elucidation are well-established currenta.denih.govmit.edu, specific detailed data on the high-resolution structural elucidation of xerulin using techniques like single-crystal X-ray diffraction of the isolated compound were not prominently found in the search results. However, its structure, including the defined double and triple bonds, is reported in databases like PubChem nih.gov, indicating that comprehensive spectroscopic and potentially crystallographic data were used in its initial characterization.

Table 1: Computed Properties of Xerulin

| Property | Value | Method/Source |

| Molecular Formula | C₁₈H₁₄O₂ | PubChem nih.gov |

| Molecular Weight | 262.3 g/mol | PubChem nih.gov |

| XLogP3 | 4.4 | PubChem nih.gov |

| Monoisotopic Mass | 262.099379685 Da | PubChem nih.gov |

Structural Characterization of Enzymes Involved in Xerulin Biosynthesis

The biosynthesis of secondary metabolites like xerulin in fungi involves a series of enzymatic steps mdpi.com. Structural characterization of these biosynthetic enzymes is crucial for understanding the reaction mechanisms, substrate specificity, and regulation of xerulin production. Enzymes involved in polyketide or fatty acid biosynthesis pathways are often implicated in the production of acetylenic compounds like xerulin, as these pathways handle the assembly of carbon chains .

While the search results mention that xerulin is produced by Oudemansiella species researchgate.netannualreviews.orgmdpi.com and has a poly-ene-yne structure annualreviews.org, detailed information specifically on the structural characterization (including high-resolution structures) of the enzymes directly responsible for xerulin biosynthesis was not extensively available. However, general principles and methods for characterizing biosynthetic enzymes are well-established mdpi.com.

X-ray Crystallography of Key Biosynthetic Enzymes

For enzymes involved in the biosynthesis of complex molecules like xerulin, X-ray crystallography can reveal how substrates bind, how catalytic reactions occur, and how the enzyme interacts with cofactors or other proteins in a biosynthetic pathway berstructuralbioportal.org. While specific examples of xerulin biosynthetic enzymes being characterized by X-ray crystallography were not found, the technique is routinely applied to other fungal biosynthetic enzymes, such as polyketide synthases rcsb.org.

Cryo-Electron Microscopy (Cryo-EM) of Enzyme Complexes

Cryo-EM has emerged as a vital technique for determining the structures of large protein complexes and enzymes that are difficult to crystallize biorxiv.orgnih.govresearchgate.net. It allows visualization of proteins in near-native conditions researchgate.net. Cryo-EM is particularly useful for studying multi-enzyme complexes or dynamic systems involved in metabolic pathways rcsb.orgbiorxiv.orgnih.gov.

If xerulin biosynthesis involves a complex of several enzymes working together, Cryo-EM would be an ideal method to elucidate the architecture of this complex and understand how the enzymes are organized and how intermediates are channeled between them rcsb.orgplos.org. Although specific Cryo-EM studies on xerulin biosynthetic machinery were not identified, the technique has been successfully applied to other complex biosynthetic systems, such as polyketide synthases and nitrogenase-like enzymes rcsb.orgbiorxiv.org.

Ligand-Bound Protein Structures and Conformational Dynamics

Understanding how xerulin interacts with its biological targets at a structural level is crucial for elucidating its mechanism of action. Xerulin is known to inhibit cholesterol biosynthesis annualreviews.orgmdpi.com, suggesting it interacts with enzymes in this pathway. Studying the structures of these target enzymes bound to xerulin can provide insights into the binding site, interaction forces, and conformational changes that occur upon binding.

Co-crystallization Studies of Xerulin-Target Enzyme Complexes

Co-crystallization involves obtaining crystals of a protein with its ligand bound ucl.ac.ukamazonaws.comjddtonline.info. X-ray crystallography of these co-crystals provides a high-resolution "snapshot" of the protein-ligand complex, revealing the precise orientation and interactions of the ligand within the binding site mdpi.comacs.orgnih.gov. This information is invaluable for understanding the molecular basis of inhibition or activation and can guide the design of more potent or selective inhibitors mdpi.com.

Given xerulin's activity as a cholesterol biosynthesis inhibitor annualreviews.orgmdpi.com, co-crystallization studies with key enzymes in this pathway (e.g., HMG-CoA reductase) would be highly informative. While the search results did not specifically mention co-crystallization of xerulin with its target enzymes, this is a standard approach in structural biology to study protein-ligand interactions ucl.ac.ukamazonaws.comjddtonline.infoacs.orgnih.gov.

Dynamic Structural Changes upon Substrate/Inhibitor Binding

Techniques like time-resolved crystallography, Cryo-EM of different functional states, and spectroscopic methods (e.g., NMR) can be used to study these dynamic structural changes mdpi.combiorxiv.orgresearchgate.net. Understanding the conformational dynamics upon xerulin binding can provide a more complete picture of its inhibitory mechanism, including how it might affect enzyme flexibility or induce specific non-productive conformations biorxiv.orgplos.org. The concepts of induced fit and conformational selection describe different mechanisms by which ligand binding can be coupled with protein conformational changes nih.govelifesciences.org.

Based on the conducted search, specific detailed research findings focusing solely on the computational structural biology of the chemical compound Xerulin, including molecular docking, dynamics simulations to predict binding interactions, and in silico screening and design of novel inhibitors directly related to Xerulin, were not found within the accessible search results. While general information about Xerulin as a bioactive compound and descriptions of computational structural biology methods like molecular docking and dynamics simulations are available, there is a lack of specific studies applying these techniques comprehensively to Xerulin itself to populate the requested sections of the article outline.

Therefore, it is not possible to generate thorough, informative, and scientifically accurate content strictly adhering to the provided outline sections 5.4.1 and 5.4.2 based on the available information.

Ecological and Biogeochemical Significance

Ecological Role of Xerulin as a Fungal Secondary Metabolite

Fungal secondary metabolites are organic compounds that are not directly involved in the primary processes of growth, development, or reproduction of the organism. wikipedia.org Instead, they often mediate ecological interactions, providing a selective advantage to the producing fungus by enhancing its survival or reproductive success in its specific niche. wikipedia.orgnih.gov Xerulin, as an acetylenic lactone, falls into this category of compounds. researchgate.netnih.govmdpi.comresearchgate.net Produced by saprophytic macrofungi like those in the Oudemansiella and Xerula genera, which are widely distributed in tropical and subtropical regions, Xerulin likely contributes to the ecological strategies of these fungi. researchgate.net These strategies can include defense against other organisms or facilitation of resource acquisition. wikipedia.org

Interspecies Chemical Interactions and Allelopathy

Xerulin is known to be a bioactive compound, influencing interactions with other organisms in the fungal community and broader environment. researchgate.netnih.govmdpi.com The production of such secondary metabolites is a key mechanism by which fungi compete and interact within their ecosystems. nih.govresearchgate.net

Potential Antifungal Activity within Microbial Communities

Research indicates that Xerulin, along with related compounds such as dihydroxerulin (B1198504) and xerulinic acid, possesses antifungal activity. nih.govrhhz.net This suggests a role in mediating competition with other fungi within the same habitat. Fungi often produce antifungal compounds to inhibit the growth of competitors, thereby securing resources and space. mdpi.com While strobilurins are a well-documented group of antifungal compounds produced by these fungal genera, Xerulin is also recognized for its potential antifungal properties. nih.govmdpi.comresearchgate.net Studies have evaluated the antimicrobial activity of compounds isolated from Xerula species, including antifungal effects. researchgate.net

Role in Resource Competition and Environmental Fitness

In competitive environments, particularly in soil and decaying wood where these fungi reside, chemical interactions are crucial for resource acquisition and survival. nih.gov Fungi compete with bacteria and other fungi for limited carbon and other nutrients derived from organic matter decomposition. nih.gov The production of inhibitory substances like Xerulin can provide a competitive edge by suppressing the growth of rivals, allowing the Xerulin-producing fungus better access to resources. mdpi.comnih.gov This allelopathic effect, where one organism produces chemicals that influence the growth or survival of another, is a significant factor in structuring microbial communities and enhancing the environmental fitness of the producing organism. usda.govresearchgate.netscirp.orgnih.gov

Biogeochemical Cycling and Environmental Fate

Fungi, including those that produce secondary metabolites like Xerulin, play vital roles in biogeochemical cycles, particularly in the decomposition of organic matter and nutrient cycling in ecosystems. cropnuts.comsavemyexams.com

Contribution of Xerulin-Producing Fungi to Nutrient Dynamics

Saprophytic fungi, such as Oudemansiella and Xerula species, are primary decomposers of complex organic materials like wood and leaf litter. researchgate.netcropnuts.comsavemyexams.com This decomposition process releases essential nutrients (e.g., nitrogen, phosphorus, potassium) locked within organic matter back into the environment, making them available for uptake by plants and other microorganisms. cropnuts.comsavemyexams.com While Xerulin itself is a secondary metabolite and not directly involved in primary decomposition enzymes, the fungi that produce it are integral to these nutrient cycling processes. Their ability to outcompete other decomposers, potentially aided by compounds like Xerulin, could influence the rate and efficiency of nutrient release in their specific microhabitats. nih.govresearchgate.net

Distribution and Persistence of Xerulin in Natural Environments

The distribution of Xerulin in natural environments is directly linked to the distribution of the fungi that produce it, primarily species of Oudemansiella and Xerula. researchgate.netcabidigitallibrary.org These fungi are found in various habitats, often associated with decaying wood or buried organic matter. researchgate.netcabidigitallibrary.org

The persistence and environmental fate of secondary metabolites like Xerulin in soil and other natural matrices are influenced by several factors, including microbial degradation, chemical hydrolysis, photolysis, and sorption to soil particles. illinois.edusciencedaily.com While specific data on the persistence of Xerulin is limited in the provided search results, other microbial metabolites are known to be biodegradable, often degrading within days or weeks in soil, which can reduce their long-term environmental impact compared to some synthetic chemicals. annualreviews.org The chemical structure of Xerulin, with its polyene-yne and lactone moieties annualreviews.org, would influence its stability and how it interacts with the environment, affecting its distribution and how long it persists in a bioactive form. Further research is needed to fully understand the environmental fate and persistence of Xerulin.

Biotechnological Production and Pathway Engineering

Optimization of Fungal Cultivation for Enhanced Xerulin Production

Optimizing the cultivation of xerulin-producing fungi, such as Xerula melanotricha, is crucial for maximizing the yield of this secondary metabolite. This involves careful consideration of fermentation technologies and media composition, as well as strategies for improving the fungal strains.

Advanced Fermentation Technologies and Media Design

Advanced fermentation technologies play a vital role in creating controlled environments that favor fungal growth and secondary metabolite production. Parameters such as aeration rate, agitation speed, temperature, and pH are critical and require optimization for each specific strain and desired product. researchgate.netnih.gov For instance, studies on the optimization of xylanase production by Aspergillus nidulans in a stirred tank reactor highlight the importance of aeration and agitation rates for oxygen transfer, which directly impacts fungal growth and enzyme production. researchgate.netnih.gov Maintaining optimal dissolved oxygen levels is a decisive factor in scaling up aerobic fermentation processes. nih.gov

Media design is another key aspect of optimizing fungal cultivation. The composition of the fermentation medium, including carbon sources, nitrogen sources, and other nutrients, significantly influences the metabolic activity of the fungus and the production of secondary metabolites. For example, research on optimizing xylanase production has investigated the effects of different media components and fermentation strategies, such as batch, fed-batch, and repeated batch fermentation. researchgate.netnih.govmdpi.com Fed-batch fermentation, where substrates are added incrementally, can help control nutrient availability, reduce inhibition effects, and maintain favorable conditions for microbial activity, potentially leading to higher product concentrations. nih.govmdpi.com While specific optimized media compositions for xerulin production are not extensively detailed in the provided search results, the general principles of media design for fungal secondary metabolite production involve balancing nutrient levels to support both biomass growth and the induction of the secondary metabolic pathway. researchgate.net

Data from studies on optimizing fungal fermentation for other metabolites can provide insights into the factors that might be relevant for xerulin production.

| Fermentation Parameter | Impact on Fungal Production (General) | Potential Relevance for Xerulin |

| Aeration Rate | Affects oxygen transfer, growth, and metabolism. researchgate.netnih.gov | Crucial for aerobic growth of Xerula melanotricha and potentially for oxygen-dependent steps in xerulin biosynthesis. |

| Agitation Speed | Influences oxygen transfer, nutrient distribution, and mycelial morphology. researchgate.netnih.gov | Affects homogeneity of the culture and oxygen availability to fungal hyphae. |

| Temperature | Impacts enzyme activity and growth rate. | Needs to be within the optimal range for Xerula melanotricha. |

| pH | Affects enzyme activity and nutrient uptake. researchgate.netnih.gov | Requires control to maintain favorable conditions for fungal metabolism and xerulin synthesis. |

| Carbon Source | Provides energy and building blocks. mdpi.com | The type and concentration can influence carbon flux towards secondary metabolism. |

| Nitrogen Source | Essential for growth and protein synthesis. researchgate.net | Can affect the balance between primary and secondary metabolism. |

| Trace Elements & Vitamins | Cofactors for enzymes involved in metabolic pathways. cabidigitallibrary.org | May be necessary for optimal activity of enzymes in the xerulin biosynthetic pathway. |

Empirical optimization of these culture conditions is necessary to ensure that biotechnological production processes are competitive and commercially viable. mdpi.com

Strain Improvement through Classical and Modern Approaches

Strain improvement aims to enhance the productivity of microbial strains for desired metabolites. Both classical and modern approaches are employed in this field. slideshare.netslideshare.netnih.gov

Classical strain improvement techniques typically involve random mutagenesis using physical or chemical mutagens, followed by screening for variants with improved production capabilities. researchgate.netslideshare.netslideshare.netnih.govsimbhq.orgnih.gov This approach relies on generating genetic variability and selecting for desirable phenotypes, such as higher yields. researchgate.netslideshare.netsimbhq.orgnih.gov While often time-consuming and labor-intensive, classical methods can still be effective, even without detailed genomic information. nih.govnih.gov The use of miniaturized cultivation and automated screening technologies can help to increase the throughput of classical strain improvement programs. simbhq.org

Modern approaches to strain improvement include targeted genetic manipulation techniques, such as metabolic engineering and recombinant DNA technology. researchgate.netslideshare.netslideshare.netnih.govnih.gov These methods allow for more precise modifications to the fungal genome to enhance metabolic pathways related to xerulin biosynthesis. researchgate.netslideshare.netnih.govnih.gov Targets for improvement can include increasing the expression of genes encoding enzymes in the xerulin biosynthetic pathway, reducing the activity of competing pathways, or enhancing the transport of precursors or the final product. researchgate.netnih.gov

Strain improvement efforts for xerulin production would likely involve isolating high-producing strains of Xerula melanotricha from natural sources and then applying mutagenesis and screening to identify variants with further enhanced yields. Modern techniques could then be used to rationally engineer the metabolic pathways based on an understanding of xerulin biosynthesis.

Genetic Engineering for Heterologous Production and Biosynthetic Pathway Manipulation

Genetic engineering offers powerful tools for manipulating the biosynthetic pathways of natural products and enabling their production in more amenable host organisms. researchgate.netresearchgate.netfrontiersin.org

Pathway Reconstruction and Engineering in Model Microbial Hosts (e.g., Escherichia coli)

Heterologous production involves transferring the genes responsible for a biosynthetic pathway from the native producer into a different, often well-characterized, host organism like Escherichia coli or Saccharomyces cerevisiae. nih.govmdpi.complos.org This approach can offer advantages such as faster growth rates, easier genetic manipulation, and scalability compared to cultivating the original producer organism, especially if the native producer is slow-growing or difficult to culture. mdpi.complos.org

For xerulin, reconstructing its biosynthetic pathway in a model host would require identifying and cloning all the genes encoding the enzymes involved in its synthesis from Xerula melanotricha. Since xerulin is believed to be synthesized via the acetate-malonate pathway, this would involve genes related to polyketide synthesis. conicet.gov.ar Once the gene cluster is identified, it can be introduced into a host organism, and the pathway can be engineered to optimize flux towards xerulin production. researchgate.netnih.govplos.org This could involve optimizing gene expression levels, balancing enzyme activities, and potentially co-expressing genes that provide necessary precursors. nih.gov While E. coli is a common host for heterologous production, the complexity of fungal secondary metabolite pathways can sometimes necessitate using eukaryotic hosts like yeast or other fungi that possess the necessary cellular machinery for post-translational modifications and compartmentalization. mdpi.com

The dominance of polycistronic operons in microbial polyketide biosynthesis suggests that cloning entire pathways could be a viable strategy for heterologous production. nih.gov

Application of CRISPR-Cas9 and Other Gene Editing Technologies for Yield Improvement or Analog Production

CRISPR-Cas9 and other gene editing technologies have revolutionized the ability to make precise modifications to the genome of organisms, including fungi. researchgate.netmdpi.comresearchgate.netmdpi.com These tools can be applied to xerulin-producing fungi or heterologous hosts to improve xerulin yield or generate structural analogs.

For yield improvement, CRISPR-Cas9 can be used to:

Increase the copy number or enhance the expression of key biosynthetic genes. researchgate.netnih.gov

Knock out genes encoding enzymes in competing metabolic pathways that divert precursors away from xerulin synthesis. nih.gov

Modify regulatory elements to upregulate the entire xerulin biosynthetic gene cluster. mdpi.com

Introduce mutations that improve the efficiency or stability of biosynthetic enzymes. researchgate.net

Studies in other organisms, such as rice, demonstrate the effectiveness of CRISPR-Cas9 in improving yield-related traits by targeting specific genes. mdpi.comresearchgate.netindianexpress.comrichmondscientific.comfrontiersin.org For example, editing genes related to grain number and size in rice using CRISPR-Cas9 has resulted in significant yield enhancements. mdpi.comindianexpress.comfrontiersin.org

CRISPR-Cas9 can also be used to generate xerulin analogs by modifying specific genes in the biosynthetic pathway. researchgate.net This could involve introducing mutations that alter enzyme specificity or lead to the incorporation of different building blocks, potentially resulting in compounds with altered or improved biological activities. researchgate.net The precise nature of gene editing allows for targeted modifications to explore the structure-activity relationships of xerulin and its derivatives. researchgate.netresearchgate.net

The application of CRISPR-Cas9 in filamentous fungi has been demonstrated for modulating the production of secondary metabolites, highlighting its potential for xerulin. mdpi.com

Chemo-Enzymatic and Biocatalytic Synthesis Approaches

While the primary focus for xerulin production is likely microbial fermentation, chemo-enzymatic and biocatalytic approaches could potentially complement or offer alternative synthesis routes. Chemo-enzymatic synthesis combines chemical reactions with enzymatic transformations. Biocatalysis utilizes enzymes or whole cells as catalysts for specific chemical reactions.

Given the complex structure of xerulin, particularly its poly-ene-yne and lactone moieties, a total chemical synthesis can be challenging. acs.orglookchem.com However, specific steps in the xerulin biosynthetic pathway could potentially be catalyzed by isolated enzymes in vitro. If the enzymes involved in forming the poly-ene-yne chain or the γ-lactone ring are identified and characterized, they could be used as biocatalysts for the in vitro synthesis of xerulin or its precursors.

One study describes an efficient and stereoselective chemical synthesis of xerulin involving palladium-catalyzed cross-coupling and lactonization. acs.orglookchem.com While this is a chemical approach, it highlights the potential for targeted synthesis strategies.

Biocatalytic approaches could involve using immobilized enzymes or whole cells to perform specific biotransformations on readily available substrates to produce xerulin precursors or even the final product. This would require a detailed understanding of the enzymatic steps in the xerulin biosynthetic pathway. Research into the biosynthesis of other polyacetylenes and related natural products in fungi and other organisms provides a foundation for exploring biocatalytic routes for xerulin. nih.govmdpi.comwinsomepublishing.org

Ultimately, the feasibility and efficiency of chemo-enzymatic and biocatalytic approaches for xerulin production would depend on the successful identification, isolation, and characterization of the relevant enzymes and the development of efficient reaction conditions.

Enzyme Discovery and Directed Evolution for Specific Steps

Enzyme discovery is a fundamental step in elucidating and reconstituting biosynthetic pathways for biotechnological production. Identifying the specific enzymes that catalyze each conversion in the xerulin biosynthetic pathway is essential. Once identified, these enzymes can be utilized in a host organism to reconstruct the pathway.

Directed evolution is a powerful technique used to improve or alter the function of enzymes, making them more suitable for industrial biocatalysis. nih.govillinois.edunih.govnobelprize.orgwikipedia.org This method mimics natural selection through iterative rounds of mutagenesis, selection, and amplification to steer enzymes towards desired characteristics such as improved activity, selectivity, stability, and solubility. nih.govillinois.edunih.govnobelprize.orgwikipedia.org For specific steps in the xerulin biosynthetic pathway, directed evolution could be applied to optimize the efficiency of key enzymes, enhance their activity with specific substrates, or improve their performance within the cellular environment of the production host. This is particularly relevant when transferring enzymes from their native fungal context to a different microbial chassis. illinois.edu Directed evolution has been successfully applied to a variety of enzymes to improve catalytic parameters and create improved or novel enzymes. nih.govillinois.edunih.govnobelprize.org

Integration of Synthetic Biology and Chemical Synthesis Platforms

The integration of synthetic biology and chemical synthesis platforms offers a powerful approach for producing complex natural products like xerulin. Synthetic biology provides the tools to design and engineer biological systems, including the construction and optimization of metabolic pathways within microbial hosts. nih.govtech4future.infojfaulon.com Chemical synthesis, on the other hand, offers established methods for the precise construction of molecules. nih.govjst.go.jp

For xerulin production, a hybrid approach could involve using engineered microorganisms to produce intermediate compounds in the biosynthetic pathway through fermentation (biotechnological production), followed by chemical synthesis steps to convert these intermediates into the final xerulin molecule. This leverages the strengths of both disciplines: the efficiency and sustainability of biological processes for producing complex precursors and the precision of chemical synthesis for completing the molecular structure. Synthetic biology tools enable the design and assembly of synthetic pathways in microbial hosts, while chemical synthesis can provide alternative routes or complete the synthesis of molecules that are difficult to produce solely through biological means. nih.govjfaulon.commdpi.com For instance, a stereoselective chemical synthesis of xerulin has been reported, highlighting the role of chemical methods in accessing this compound. nih.govjst.go.jp Cell-free synthesis, a synthetic biology approach, also offers a platform for rapidly evaluating and optimizing biosynthetic pathways and could be integrated into a production strategy. mdpi.com

Analytical Methodologies for Production Monitoring and Quality Control

Effective monitoring and quality control are crucial throughout the biotechnological production of xerulin to ensure consistent yield, purity, and quality. Analytical methodologies are essential for tracking the progress of the fermentation, quantifying intermediate and final products, identifying potential byproducts or contaminants, and ensuring the final product meets the required specifications. sgs-institut-fresenius.demalvernpanalytical.com Quality control typically involves testing raw materials, in-process samples, and the final product. sgs-institut-fresenius.deoctapharma.com

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique widely used for the separation, identification, and quantification of various compounds, including natural products and metabolites. nih.govchromatographyonline.comeag.com Advanced LC-MS techniques, such as LC-MS/MS (tandem mass spectrometry), offer high sensitivity, selectivity, and the ability to analyze complex mixtures. nih.goveag.com

In the context of xerulin production, LC-MS can be employed for:

Monitoring fermentation progress: Quantifying the consumption of substrates and the production of xerulin and its intermediates over time.

Product quantification: Accurate determination of the xerulin concentration in fermentation broths or downstream processing samples.

Impurity profiling: Identifying and quantifying potential byproducts or contaminants that may arise during the biological or chemical synthesis steps.

Quality control of the final product: Verifying the identity and purity of the isolated xerulin.

LC-MS/MS provides enhanced specificity by fragmenting the parent ions of interest and detecting characteristic fragment ions, which aids in the unambiguous identification and quantification of target compounds even in complex matrices. nih.goveag.com This is particularly valuable for monitoring low-abundance intermediates or impurities during the production process. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-time Process Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable analytical technique that provides detailed structural information about molecules. nih.govdannmr.dkbruker.comchemrxiv.org Recent advancements have enabled the use of NMR for real-time monitoring of biological and chemical processes. nih.govdannmr.dkbruker.comchemrxiv.orgnih.gov

For xerulin production, NMR spectroscopy can be utilized for:

Real-time monitoring of biotransformations: Tracking the conversion of substrates to products and intermediates directly within the fermentation or reaction vessel. nih.govbruker.comchemrxiv.orgnih.gov

Structural elucidation: Confirming the structure of xerulin and any observed intermediates or byproducts.

Quantitative analysis: Determining the concentrations of different compounds in the reaction mixture without the need for extensive sample preparation. bruker.com

Monitoring reaction kinetics: Gaining insights into the rates of individual steps in the biosynthetic pathway. bruker.com

Real-time NMR monitoring, potentially using flow-NMR setups, can provide immediate feedback on the process, allowing for timely adjustments to optimize conditions and maximize xerulin yield. nih.govdannmr.dkbruker.comchemrxiv.orgnih.gov This can contribute significantly to process understanding and control. bruker.com

Q & A

Q. How should researchers structure manuscripts to meet journal requirements for Xerulin-related studies?

- Methodological Guidance :

- Adhere to IMRaD (Introduction, Methods, Results, Discussion) structure, emphasizing reproducibility in Methods (e.g., reagent lot numbers, instrument settings) .

- Use citation management tools to ensure accurate referencing of prior synthesis and bioactivity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.